4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol
Overview
Description
4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol is an organic compound characterized by the presence of a chloro group, a hydroxycyclobutyl group, and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol can be achieved through several synthetic routes. One common method involves the nitration of para-chlorophenol followed by reduction to obtain 4-chloro-2-aminophenol . This intermediate can then be reacted with trans-2-hydroxycyclobutylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
For industrial production, the process typically involves the use of readily available raw materials and simple synthesis conditions to ensure high yield and purity. The production method may include steps such as nitration, catalytic reduction, and subsequent coupling reactions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with hydrazine hydrate.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-chloro-2-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-aminophenol: Shares the chloro and amino groups but lacks the hydroxycyclobutyl group.
2-Amino-4-chlorophenol: Similar structure but with different positioning of functional groups.
4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol analogues: Compounds with similar structures but different substituents on the phenol ring.
Uniqueness
This compound is unique due to the presence of the trans-2-hydroxycyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
4-chloro-2-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-6-1-3-10(14)8(5-6)12-7-2-4-9(7)13/h1,3,5,7,9,12-14H,2,4H2/t7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFPJZHAMYKMPF-VXNVDRBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C=CC(=C2)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=C(C=CC(=C2)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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